molecular formula C19H27N7O B12243379 N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12243379
M. Wt: 369.5 g/mol
InChI Key: AZDNTBVOVKFHML-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a purine base, and an octahydropyrrolo[3,4-c]pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Moiety: This step involves cyclization reactions to form the octahydropyrrolo[3,4-c]pyrrole ring system.

    Final Coupling: The final step involves coupling the purine base with the octahydropyrrolo[3,4-c]pyrrole moiety under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine base or the cyclopentyl group are replaced with other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclopentyl-2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C19H27N7O/c1-2-24-12-22-16-17(24)20-11-21-18(16)25-7-13-9-26(10-14(13)8-25)19(27)23-15-5-3-4-6-15/h11-15H,2-10H2,1H3,(H,23,27)

InChI Key

AZDNTBVOVKFHML-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5CCCC5

Origin of Product

United States

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